molecular formula C14H9F3O2 B12339673 2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one

2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one

Cat. No.: B12339673
M. Wt: 266.21 g/mol
InChI Key: PSINIXGMPYVLEF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with difluoromethyl phenyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluorophenyl)-2-(methylsulfanyl)ethanone
  • 2,2-Difluoro-1-(4-fluorophenyl)ethanol
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Uniqueness

2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one is unique due to its specific combination of fluorine atoms and phenoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)-2-phenoxyethanone

InChI

InChI=1S/C14H9F3O2/c15-11-8-6-10(7-9-11)13(18)14(16,17)19-12-4-2-1-3-5-12/h1-9H

InChI Key

PSINIXGMPYVLEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)C2=CC=C(C=C2)F)(F)F

Origin of Product

United States

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